molecular formula C14H18N2O3 B1291768 Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS No. 885266-78-4

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Cat. No.: B1291768
CAS No.: 885266-78-4
M. Wt: 262.3 g/mol
InChI Key: DXXNDUVRNXMDQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a compound that features a tert-butyl group, a hydroxymethyl group, and an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate typically involves the protection of the indole nitrogen with a tert-butyl carbamate group. One common method is to start with 3-(hydroxymethyl)-1H-indole and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-1H-indole.

    Reduction: Formation of 3-(hydroxymethyl)-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound can be incorporated into materials with specific electronic or optical properties, making it useful in the development of advanced materials for electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is unique due to the presence of the indole moiety, which is a versatile scaffold in medicinal chemistry. The indole ring system is known for its ability to participate in a wide range of chemical reactions and its presence in many biologically active compounds.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNDUVRNXMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146196
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-78-4
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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